

Technical Support Center: Relebactam Stability and Storage in Solution

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | Relebactam | |
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This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage conditions of **Relebactam** in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Relebactam** powder?

A1: For short-term storage (days to weeks), **Relebactam** sodium powder should be stored in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent moisture absorption and degradation.[1]

Q2: What is the stability of **Relebactam** in a reconstituted solution?

A2: Most of the available stability data for **Relebactam** is from studies of its co-formulation with imipenem and cilastatin (RECARBRIO™). In this formulation, after reconstitution and further dilution, the solution is stable for at least 2 hours at room temperature (up to 30°C) and for at least 24 hours when refrigerated at 2°C to 8°C.[1][2] Extended stability studies have shown the co-formulation to be stable for up to 12 hours at room temperature and up to 108 hours when refrigerated in specific infusion bags.[1] It is important not to freeze solutions containing **Relebactam**. For research purposes with **Relebactam** as a single agent, it is always recommended to prepare fresh solutions for each experiment.



Q3: Which solvents and infusion fluids are compatible with Relebactam?

A3: **Relebactam**, as part of RECARBRIO™, is compatible with several common infusion diluents, including:

- 0.9% Sodium Chloride Injection, USP
- 5% Dextrose Injection, USP
- 5% Dextrose and 0.9% Sodium Chloride Injection, USP
- 5% Dextrose and 0.45% Sodium Chloride Injection, USP
- 5% Dextrose and 0.225% Sodium Chloride Injection, USP

For laboratory use, **Relebactam** is soluble in water and DMSO.

Q4: Is **Relebactam** compatible with other drugs?

A4: The co-formulation of **Relebactam** has been shown to be physically compatible with several other injectable drugs, such as dexmedetomidine, dopamine, epinephrine, fentanyl, heparin, midazolam, norepinephrine, and phenylephrine. However, it is physically incompatible with propofol. Co-administration with other drugs where compatibility has not been established should be avoided.

Troubleshooting Guide

Problem: My experimental results are inconsistent when using **Relebactam**.

- Possible Cause: Inaccurate concentration due to degradation of Relebactam in solution.
 - Solution: Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly and is within its stability window. Avoid repeated freeze-thaw cycles.
- Possible Cause: Precipitation of the compound.



 Solution: Visually inspect solutions for any particulate matter before use. If precipitation is observed, it may be necessary to adjust the solvent, concentration, or pH.

Problem: I am observing unexpected peaks in my HPLC analysis.

- Possible Cause: Degradation of Relebactam.
 - Solution: This could indicate that your solution has degraded. Review your storage and handling procedures. It is essential to use a validated stability-indicating HPLC method that can separate the parent compound from any potential degradation products.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of **Relebactam**, primarily from studies on the co-formulated product RECARBRIO TM . This data can serve as a valuable reference for researchers.

Table 1: Stability of Reconstituted and Diluted RECARBRIO™ Solution

| Storage Condition | Temperature | Stability Duration | Reference(s) |
|-------------------|---------------------------|--------------------|--------------|
| Room Temperature | Up to 30°C (86°F) | At least 2 hours | |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | At least 24 hours | |

Table 2: Extended Stability of RECARBRIO™ in Polyvinyl Chloride (PVC) Infusion Bags

| Storage Condition | Temperature | Stability Duration | Reference(s) |
|-------------------|-------------|--------------------|--------------|
| Room Temperature | 24°C (75°F) | Up to 12 hours | |
| Refrigerated | 4°C (39°F) | Up to 108 hours | _ |

Experimental Protocols & MethodologiesStability-Indicating HPLC Method (Illustrative)



A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying **Relebactam** from its potential degradation products. While a specific validated method for **Relebactam** alone is not extensively published, methods for the simultaneous analysis of imipenem, cilastatin, and **relebactam** can be adapted.

- Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 250mm x 4.6mm, 5μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile and 0.1 M dipotassium hydrogen phosphate buffer (pH 4.5) in a 45:55 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 245 nm or 265 nm.
- Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Forced Degradation Studies

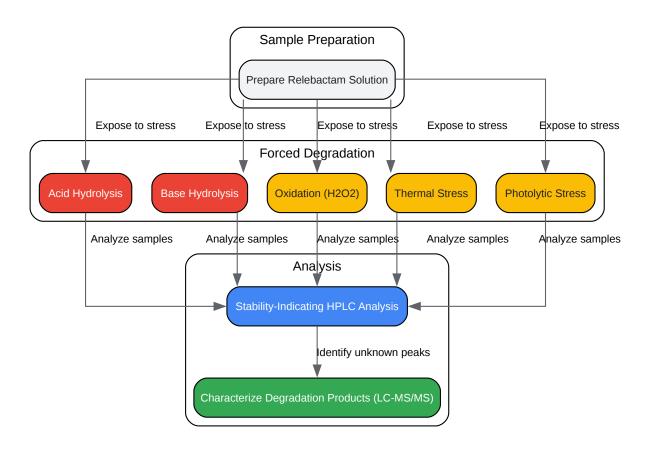
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions.

- Acid Hydrolysis: 0.1 M HCl at a specified temperature for a set duration.
- Base Hydrolysis: 0.1 M NaOH at a specified temperature for a set duration.
- Oxidative Degradation: 3-5% H₂O₂ at room temperature.
- Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 60-80°C).
- Photolytic Degradation: Exposing the drug to UV light.

Samples are then analyzed by a validated HPLC method to identify and quantify any degradation products.



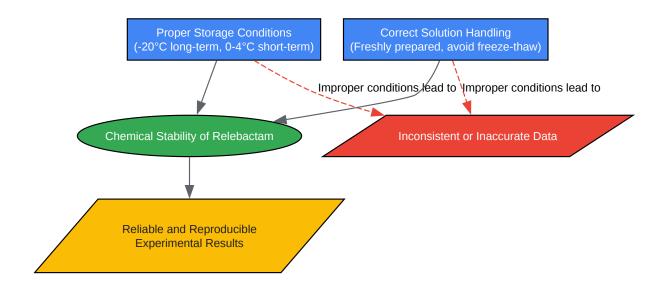
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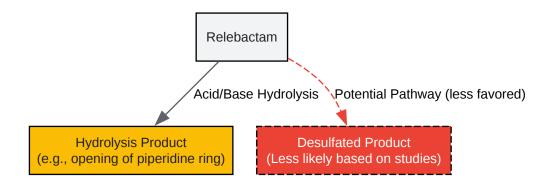
Caption: Workflow for a forced degradation study of **Relebactam**.





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Caption: Logical flow from proper handling to reliable results.



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Caption: Hypothetical degradation pathways for **Relebactam**.

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References



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